BRD-K98645985 is a synthetic compound identified as a selective inhibitor of the BAF (BRG1/BRM-associated factor) chromatin remodeling complex, which plays a significant role in transcriptional regulation and cellular processes. This compound emerged from high-throughput screening aimed at discovering inhibitors that target specific components of the SWI/SNF chromatin remodeling complexes, particularly those containing the ARID1A subunit. Its potential applications include reversing HIV latency and targeting various cancers, particularly those associated with mutations in the ARID1A gene.
BRD-K98645985 is classified as a small molecule inhibitor that specifically targets the BAF complex. It belongs to a broader category of compounds designed to modulate chromatin dynamics and transcriptional regulation. The compound's identification was part of research efforts to exploit vulnerabilities in cancer cells and other diseases linked to chromatin remodeling dysfunctions .
The synthesis of BRD-K98645985 involves several key steps typical of macrolactam formation. Although specific synthetic pathways are not detailed in the provided sources, similar compounds often employ strategies such as:
These methods are crucial for obtaining a compound with the desired specificity and potency against its biological targets .
The molecular structure of BRD-K98645985 is characterized by its macrolactam framework, which is essential for its interaction with the BAF complex. The specific structural details, including bond angles, functional groups, and stereochemistry, are critical for understanding its mechanism of action. While exact structural data such as molecular formula or 3D conformation is not provided in the sources, it can be inferred that the structure is optimized for binding to protein interfaces involved in chromatin remodeling .
BRD-K98645985 primarily functions through competitive inhibition of protein-protein interactions within the BAF complex. Key reactions include:
The detailed mechanisms involve assessing changes in gene expression profiles following treatment with BRD-K98645985 using techniques like quantitative reverse transcription polymerase chain reaction (qRT-PCR).
The mechanism by which BRD-K98645985 exerts its effects involves:
While specific physical properties such as melting point or solubility are not explicitly detailed in the available literature, general characteristics can be inferred based on similar compounds:
Chemical properties include:
BRD-K98645985 has promising applications in several scientific fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2